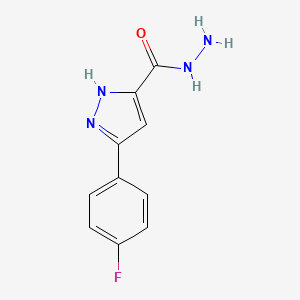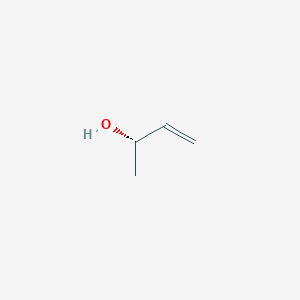
(2S)-but-3-en-2-ol
描述
(2S)-but-3-en-2-ol is an organic compound with the molecular formula C4H8O. It is a chiral alcohol with a double bond, making it an interesting subject for various chemical reactions and applications. The compound is characterized by its unique structure, which includes both an alcohol group and an alkene group, allowing it to participate in a variety of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
(2S)-but-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of (2S)-but-3-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (2S)-but-3-en-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired alcohol.
化学反应分析
Types of Reactions
(2S)-but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2S)-but-3-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (2S)-butan-2-ol using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-but-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: (2S)-but-3-en-2-one
Reduction: (2S)-butan-2-ol
Substitution: (2S)-but-3-en-2-yl chloride
科学研究应用
(2S)-but-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the biosynthesis of various bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.
作用机制
The mechanism of action of (2S)-but-3-en-2-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to form a single bond, with the addition of hydrogen atoms facilitated by the metal catalyst.
相似化合物的比较
(2S)-but-3-en-2-ol can be compared with other similar compounds such as:
(2S)-but-3-en-2-one: The oxidized form of this compound, which lacks the hydroxyl group but retains the double bond.
(2S)-butan-2-ol: The fully reduced form, which has a hydroxyl group but no double bond.
(2S)-but-3-en-2-yl chloride: A substituted derivative where the hydroxyl group is replaced by a chlorine atom.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
属性
IUPAC Name |
(2S)-but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426447 | |
| Record name | (2S)-but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-13-4 | |
| Record name | (2S)-but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
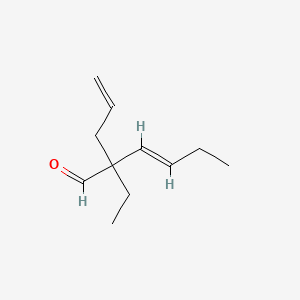
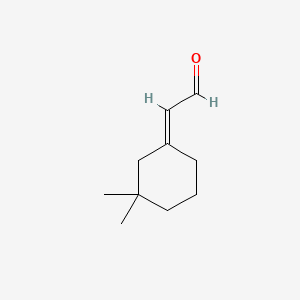
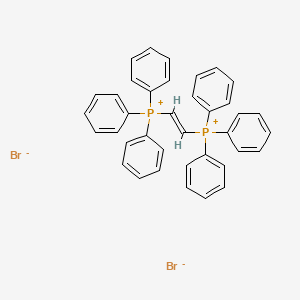
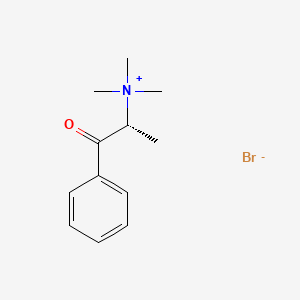
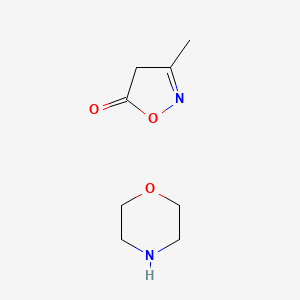
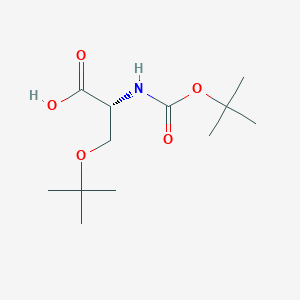
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

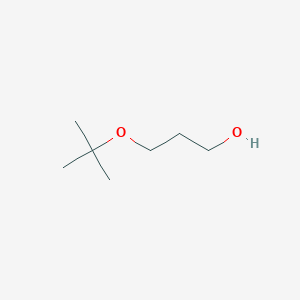
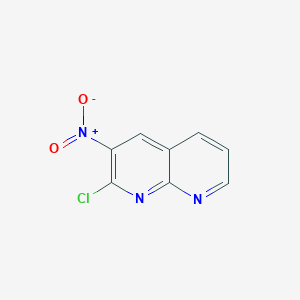
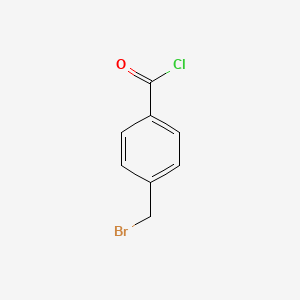
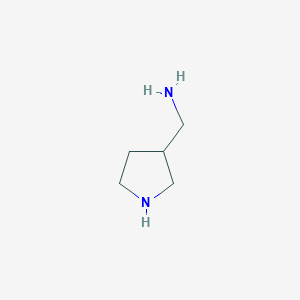
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
